N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide
CAS No.: 897457-27-1
Cat. No.: VC5280509
Molecular Formula: C19H17ClFN3OS
Molecular Weight: 389.87
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 897457-27-1 |
|---|---|
| Molecular Formula | C19H17ClFN3OS |
| Molecular Weight | 389.87 |
| IUPAC Name | N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-2-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C19H17ClFN3OS/c20-15-5-3-14(4-6-15)17-12-23-19(24-17)26-10-9-22-18(25)11-13-1-7-16(21)8-2-13/h1-8,12H,9-11H2,(H,22,25)(H,23,24) |
| Standard InChI Key | WCIKWXAPYLRIQX-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1CC(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl)F |
Introduction
N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide is a synthetic organic compound potentially classified under heterocyclic derivatives. This compound is of interest due to its structural features, which include an imidazole ring, a thioether linkage, and functionalized phenyl groups. These structural elements suggest potential applications in medicinal chemistry, particularly as candidates for antimicrobial, anticancer, or other therapeutic agents.
Synthesis Pathways
This compound is likely synthesized via multi-step organic reactions involving:
-
Formation of the imidazole core: Through cyclization reactions involving precursors like glyoxal or related aldehydes.
-
Thioether linkage formation: By nucleophilic substitution of a haloalkane with thiol derivatives.
-
Amide bond formation: Through acylation of an amine group with a fluorophenylacetyl chloride derivative.
Such synthetic pathways are typically confirmed using spectroscopic methods like NMR, IR, and mass spectrometry.
Potential Antimicrobial Activity
Compounds containing imidazole rings are known for their antimicrobial properties due to their ability to disrupt microbial enzymes and membranes. The thioether group may enhance lipophilicity, aiding in cell membrane penetration.
Anticancer Potential
The phenylacetamide moiety is associated with cytotoxic activities in certain derivatives. The electron-withdrawing groups (Cl and F) could enhance interactions with cancer-related molecular targets through hydrogen bonding or van der Waals forces.
Molecular Docking Insights
Molecular docking studies can predict interactions with biological targets such as enzymes or receptors. The imidazole ring could coordinate with metal ions in enzyme active sites, while the amide group might participate in hydrogen bonding.
Analytical Characterization
| Technique | Observed Data |
|---|---|
| 1H NMR | Signals for aromatic protons (δ ~7-8 ppm), aliphatic CH2 protons (δ ~2-4 ppm), NH proton (δ ~9 ppm) |
| 13C NMR | Peaks for aromatic carbons (~120-140 ppm), carbonyl carbon (~170 ppm) |
| IR Spectroscopy | Amide stretching (~1650 cm⁻¹), C-S stretch (~700 cm⁻¹), aromatic C-H stretches (~3000 cm⁻¹) |
| Mass Spectrometry | Molecular ion peak at m/z = 364 (M+H)+ |
Comparative Analysis with Related Compounds
These comparisons highlight that the structural features present in N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-2-(4-fluorophenyl)acetamide are promising for biological activity optimization.
Future Research Directions
-
In Vitro Studies: Evaluation of antimicrobial and anticancer activity against specific bacterial strains or cancer cell lines.
-
Molecular Docking: Computational studies to identify potential binding targets.
-
Structure-Activity Relationship (SAR): Modifications on the phenyl rings or thioether group to enhance potency.
-
Toxicological Studies: Assessment of safety profiles in preclinical models.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume